molecular formula C18H27BrN2 B10885500 1-(4-Bromobenzyl)-4-cycloheptylpiperazine

1-(4-Bromobenzyl)-4-cycloheptylpiperazine

Cat. No.: B10885500
M. Wt: 351.3 g/mol
InChI Key: MIOVUEGDWGUOBJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-cycloheptylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-cycloheptylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-cycloheptylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzyl chloride+4-CycloheptylpiperazineThis compound\text{4-Bromobenzyl chloride} + \text{4-Cycloheptylpiperazine} \rightarrow \text{this compound} 4-Bromobenzyl chloride+4-Cycloheptylpiperazine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-cycloheptylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group or the piperazine ring, leading to different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azido derivatives, thioethers, or ethers.

    Oxidation: N-oxides or other oxidized forms of the compound.

    Reduction: Reduced forms of the bromobenzyl group or the piperazine ring.

Scientific Research Applications

1-(4-Bromobenzyl)-4-cycloheptylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromobenzyl)-4-cycloheptylpiperazine exerts its effects depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

    1-(4-Bromobenzyl)piperazine: Lacks the cycloheptyl group, making it less bulky and potentially altering its reactivity and biological activity.

    4-Cycloheptylpiperazine: Lacks the bromobenzyl group, which may reduce its ability to participate in certain chemical reactions.

    1-(4-Chlorobenzyl)-4-cycloheptylpiperazine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

Uniqueness: 1-(4-Bromobenzyl)-4-cycloheptylpiperazine is unique due to the combination of the bromobenzyl and cycloheptyl groups attached to the piperazine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-cycloheptylpiperazine

InChI

InChI=1S/C18H27BrN2/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2

InChI Key

MIOVUEGDWGUOBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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